molecular formula C20H21N3O3S3 B11635973 Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11635973
M. Wt: 447.6 g/mol
InChI Key: QVOMIPFILQZNPZ-UHFFFAOYSA-N
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Description

METHYL 2-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of METHYL 2-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine coreThe final step involves the esterification of the carboxylate group to form the methyl ester .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-[2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group plays a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar compounds include:

    5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YLAMINE: Shares the thieno[2,3-d]pyrimidine core but lacks the benzothiophene and ester groups.

    METHYL 2-[[2-(5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYLACETYL]AMINO]ACETATE: Similar structure but with different functional groups.

    1-BENZYL-N-{5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PYRROLIDIN-3-AMINE: Contains the thieno[2,3-d]pyrimidine core but with a different substitution pattern .

This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21N3O3S3

Molecular Weight

447.6 g/mol

IUPAC Name

methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H21N3O3S3/c1-10-11(2)28-18-15(10)17(21-9-22-18)27-8-14(24)23-19-16(20(25)26-3)12-6-4-5-7-13(12)29-19/h9H,4-8H2,1-3H3,(H,23,24)

InChI Key

QVOMIPFILQZNPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC)C

Origin of Product

United States

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